N,N-Dibenzyl-2-chloroacetamide can be synthesized through various methods, including the reaction of dibenzylamine with chloroacetyl chloride in the presence of a base like triethylamine. [] This reaction falls under the category of acylation, where the acyl group (CH3CO-) is introduced to the amine group (NH2) of dibenzylamine.
While there is limited published research directly investigating N,N-dibenzyl-2-chloroacetamide itself, its chemical structure suggests potential applications in various scientific research fields:
N,N-Dibenzyl-2-chloroacetamide is an organic compound with the molecular formula CHClNO. It features a chloroacetamide structure, characterized by the presence of a chloro group attached to an acetamide, with two benzyl groups substituting the nitrogen atom. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactive chloroacetamide functional group, which can participate in various
N,N-Dibenzyl-2-chloroacetamide exhibits reactivity typical of chloroacetamides, primarily due to the electrophilic nature of the carbon atom adjacent to the chlorine atom. This allows for nucleophilic substitution reactions where the chlorine can be replaced by various nucleophiles, such as amines and alcohols. For example, reactions with nucleophiles can yield corresponding amides or esters, depending on the nature of the nucleophile involved .
Additionally, N,N-Dibenzyl-2-chloroacetamide can undergo photo
While specific biological activity data on N,N-Dibenzyl-2-chloroacetamide is limited, compounds with similar structures often exhibit significant biological properties. For instance, chloroacetamides are known for their potential antimicrobial and anticancer activities. The presence of benzyl groups may enhance lipophilicity, potentially influencing bioavailability and interaction with biological targets. Further research is required to elucidate the specific biological effects of N,N-Dibenzyl-2-chloroacetamide.
The synthesis of N,N-Dibenzyl-2-chloroacetamide can be achieved through various methods:
N,N-Dibenzyl-2-chloroacetamide finds applications in several fields:
Several compounds share structural similarities with N,N-Dibenzyl-2-chloroacetamide, each exhibiting unique properties and reactivities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Benzyl-2-chloroacetamide | CHClNO | Lacks a second benzyl group; simpler structure |
| N,N-Dimethyl-2-chloroacetamide | CHClN | Contains dimethyl groups instead of benzyl |
| N,N-Bis(phenethyl)-2-chloroacetamide | CHClN | Features phenethyl groups; potentially higher lipophilicity |
| 2-Chloro-N-(phenyl)-acetamide | CHClN | Only one aryl group; simpler reactivity profile |
N,N-Dibenzyl-2-chloroacetamide stands out due to its dual benzyl substitution, which may enhance its steric properties and influence its reactivity compared to simpler derivatives.
N,N-Dibenzyl-2-chloroacetamide represents a chloroacetamide derivative characterized by the substitution of two benzyl groups on the nitrogen atom [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is N,N-dibenzyl-2-chloroacetamide, which follows the standard nomenclature conventions for amide compounds with multiple substituents [1]. The compound belongs to the broader class of chloroacetamides, which are organic compounds containing both a chlorine atom and an amide functional group .
The nomenclature follows the substitutive naming system where the parent structure is acetamide, modified by the presence of a chlorine atom at the 2-position and two benzyl groups attached to the nitrogen atom [3]. This systematic approach ensures unambiguous identification of the chemical structure and facilitates accurate communication within the scientific community [3].
The Chemical Abstracts Service number for N,N-Dibenzyl-2-chloroacetamide is 2567-51-3, which serves as the unique numerical identifier for this compound in chemical databases and literature [4] [1]. This registry number provides a standardized method for referencing the compound across different chemical information systems and ensures consistent identification regardless of naming variations [4].
The compound is also catalogued in major chemical databases including PubChem with the Compound Identification Number 220099, ChemSpider with the identification number 190840, and various other chemical information repositories [4] [1]. These database entries provide comprehensive chemical information and facilitate cross-referencing between different chemical information systems [1].
N,N-Dibenzyl-2-chloroacetamide has the molecular formula C₁₆H₁₆ClNO, indicating the presence of sixteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom [4] [1]. The molecular weight of this compound is 273.75 grams per mole, which corresponds to the sum of atomic weights of all constituent atoms [1].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₆H₁₆ClNO | [4] [1] |
| Molecular Weight | 273.75 g/mol | [1] |
| Chemical Abstracts Service Number | 2567-51-3 | [4] [1] |
| PubChem Compound Identification Number | 220099 | [1] |
| ChemSpider Identification Number | 190840 | [4] |
The International Chemical Identifier for N,N-Dibenzyl-2-chloroacetamide is InChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2, which provides a standardized text representation of the chemical structure [1] [5]. The corresponding International Chemical Identifier Key is OVWIRORWDCWBCF-UHFFFAOYSA-N, serving as a shortened hash code derived from the full International Chemical Identifier [1] [5].
The Simplified Molecular Input Line Entry System notation for this compound is C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl, which represents the molecular structure in a linear text format [1] [5]. This notation system allows for easy computer processing and database storage while maintaining structural information about the compound [6] [7].
These molecular identifiers follow international standards established by the International Union of Pure and Applied Chemistry and are widely used in chemical databases and computational chemistry applications [6] [7]. The standardized nature of these identifiers ensures consistent representation across different chemical information systems and facilitates automated chemical structure processing [8].
N,N-Dibenzyl-2-chloroacetamide is known by several alternative names and synonyms in chemical literature and databases [1] [5]. The most commonly used alternative names include 2-Chloro-N,N-dibenzylacetamide, which emphasizes the position of the chlorine substituent, and Acetamide, 2-chloro-N,N-bis(phenylmethyl)-, which follows the Chemical Abstracts Service indexing convention [1] [5].
Additional synonyms include N,N-Dibenzylchloroacetamide, which represents a simplified version of the systematic name, and chloro-acetic acid dibenzylamide, which describes the compound from the perspective of an acid-amide relationship [1]. The compound is also referenced by its National Service Center number NSC2374 in certain chemical databases [1].
| Common Name | Chemical Abstracts Service Convention | Database Reference |
|---|---|---|
| N,N-Dibenzyl-2-chloroacetamide | Primary name | [1] [5] |
| 2-Chloro-N,N-dibenzylacetamide | Positional emphasis | [1] [5] |
| Acetamide, 2-chloro-N,N-bis(phenylmethyl)- | Chemical Abstracts Service index name | [1] [5] |
| N,N-Dibenzylchloroacetamide | Simplified name | [1] |
| Chloro-acetic acid dibenzylamide | Acid-amide perspective | [1] |
N,N-Dibenzyl-2-chloroacetamide belongs to the chemical class of chloroacetamides, which are characterized by the presence of both a chlorine atom and an amide functional group within the same molecule . The compound contains several distinct structural features including two benzyl groups attached to the nitrogen atom, a carbonyl group characteristic of amides, and a chlorine atom attached to the carbon adjacent to the carbonyl group .
The functional group analysis reveals the presence of an amide linkage (C=O-N), which is the primary functional group responsible for the compound's chemical behavior . The two benzyl substituents on the nitrogen atom contribute to the compound's lipophilic character and influence its solubility properties . The chlorine atom introduces electrophilic character to the molecule, making it reactive toward nucleophilic substitution reactions .